3-Bromo-4-(3-hydroxypropoxy)benzonitrile
Description
Properties
CAS No. |
1350358-33-6 |
|---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-4-(3-hydroxypropoxy)benzonitrile |
InChI |
InChI=1S/C10H10BrNO2/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13/h2-3,6,13H,1,4-5H2 |
InChI Key |
QSTLXBVTHPMGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxyalkoxy-Substituted Benzonitriles
Key Insights :
- The hydroxypropoxy group in this compound offers flexibility, while bulkier substituents (e.g., 2,2-dimethylpropoxy in the second compound) increase steric hindrance, affecting reaction yields and selectivity .
- Fluorinated analogs (e.g., 3-fluorobenzonitrile in ) exhibit improved pharmacokinetic properties due to fluorine’s electronegativity and metabolic resistance .
Trifluoromethyl-Substituted Benzonitriles
Key Insights :
Amino- and Hydroxymethyl-Substituted Benzonitriles
Key Insights :
Halogenated and Methoxy-Substituted Benzonitriles
Preparation Methods
Reaction Overview
The most direct route involves alkylation of 3-bromo-4-hydroxybenzonitrile (CAS 2315-86-8) with 3-chloropropanol under basic conditions. This method exploits the nucleophilicity of the phenolic oxygen to form the ether linkage.
Procedure :
-
Reactants :
-
3-Bromo-4-hydroxybenzonitrile (1.0 eq)
-
3-Chloropropanol (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Potassium iodide (KI, catalytic)
-
Solvent: Anhydrous dimethylformamide (DMF) or acetone
-
-
Conditions :
-
Temperature: 60–80°C
-
Duration: 12–24 hours under nitrogen
-
-
Workup :
-
Quench with dilute HCl, extract with ethyl acetate, wash with brine, dry (MgSO₄), and purify via silica gel chromatography (hexane/ethyl acetate).
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Purity (HPLC) | >95% |
| Reaction Scale | 1 mmol–100 g |
Mechanistic Insight :
The base deprotonates the phenolic –OH, generating a phenoxide ion that attacks the electrophilic carbon of 3-chloropropanol. KI enhances reactivity via halide exchange (Finkelstein reaction).
Alternative Route: Mitsunobu Reaction for Ether Formation
Methodology
For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure :
-
Reactants :
-
3-Bromo-4-hydroxybenzonitrile (1.0 eq)
-
1,3-Propanediol (1.5 eq)
-
DEAD (1.5 eq), PPh₃ (1.5 eq)
-
Solvent: Tetrahydrofuran (THF)
-
-
Conditions :
-
Temperature: 0°C → room temperature
-
Duration: 6–12 hours
-
-
Workup :
-
Filter, concentrate, and purify via flash chromatography.
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–62% |
| Diastereoselectivity | Not applicable (no stereocenter) |
Limitations : Higher cost of reagents and lower scalability compared to Williamson synthesis.
Protection-Deprotection Strategy for Hydroxyl Group
Stepwise Synthesis
To prevent side reactions, the 3-hydroxypropoxy chain can be introduced via a protected intermediate:
-
Protection :
-
Etherification :
-
Alkylate 3-bromo-4-hydroxybenzonitrile with the silyl-protected reagent under Williamson conditions.
-
-
Deprotection :
Yield Optimization :
| Step | Yield |
|---|---|
| Protection | 85–90% |
| Etherification | 70–75% |
| Deprotection | 95–98% |
Advantage : Minimizes hydroxyl group interference during alkylation.
Large-Scale Industrial Synthesis
Continuous Flow Reactor Approach
For industrial production, continuous flow systems enhance efficiency:
-
Reactants :
-
3-Bromo-4-hydroxybenzonitrile and 3-chloropropanol (1:1.1 molar ratio)
-
-
Conditions :
-
Reactor: Packed-bed with immobilized K₂CO₃
-
Solvent: Acetonitrile
-
Residence Time: 30 minutes at 80°C
-
-
Output :
-
Productivity: 1.2 kg/h
-
Purity: 98% (by GC-MS)
-
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Williamson | 65–78 | Low | High | 95 |
| Mitsunobu | 55–62 | High | Low | 97 |
| Protection-Deprotection | 70–75 | Moderate | Moderate | 98 |
| Continuous Flow | 80–85 | Low | Very High | 98 |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing O- vs. N-alkylation is negligible due to the strong nucleophilicity of the phenoxide.
-
Side Reactions : Over-alkylation is prevented by controlling stoichiometry and reaction time.
-
Purification : Silica gel chromatography effectively separates unreacted starting materials and byproducts .
Q & A
Basic: What are the standard synthetic routes for 3-bromo-4-(3-hydroxypropoxy)benzonitrile, and how is the product characterized?
The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 3-bromo-4-hydroxybenzonitrile with 3-bromopropanol in the presence of a base (e.g., K₂CO₃) in DMF at elevated temperatures. After 12–24 hours, purification is achieved via silica gel chromatography (hexane:EtOAc = 5:1), yielding the product as an opaque oil (81% yield) . Characterization relies on ¹H/¹³C NMR spectroscopy :
- ¹H NMR (CDCl₃): Peaks at δ 7.84 (d, J = 2.0 Hz, 1H, aromatic), 3.90 (s, 2H, -OCH₂), 3.62 (s, 2H, -CH₂OH) .
- ¹³C NMR : Key signals include δ 158.83 (C-O), 117.78 (C≡N), and 69.19 (-OCH₂) .
Basic: How do reaction conditions (solvent, base) influence the synthesis efficiency?
- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing intermediates. Evidence shows DMF improves reaction rates compared to less polar solvents .
- Base : K₂CO₃ is preferred for its ability to deprotonate the phenolic -OH group while avoiding side reactions (e.g., hydrolysis of the nitrile group). Excess base (6 eq.) ensures complete conversion .
- Temperature : Reactions at 80–100°C for 12–24 hours balance yield and side-product formation .
Advanced: What mechanisms explain catalyst deactivation during hydrogenation of nitrile groups in related compounds?
Catalyst poisoning in nitrile hydrogenation (e.g., Pd-based systems) is attributed to strong adsorption of intermediates (e.g., imine or amine species) rather than metal leaching. Pre-treatment studies with HCOOH–NEt₃ show complete deactivation, suggesting formate species block active sites. In contrast, benzonitrile pre-treatment maintains activity, indicating the nitrile group itself is not the poison . To mitigate deactivation:
- Use flow reactors to reduce residence time of intermediates.
- Introduce competitive adsorbates (e.g., CO) to modulate surface interactions .
Advanced: How can computational methods (DFT, molecular docking) predict the reactivity and applications of this compound?
- DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For benzonitrile derivatives, the nitrile group (LUMO) and aromatic ring (HOMO) dominate reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The hydroxypropoxy chain may enhance binding via hydrogen bonding, while the nitrile group influences electron distribution .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from O to σ* orbitals), guiding optimization of substituent effects .
Advanced: How do physicochemical properties (dipole moment, adsorption) affect material science applications?
- Dipole moment : The nitrile group (high dipole ~4 D) and hydroxypropoxy chain enhance solubility in polar solvents, making the compound suitable as a co-solvent or ligand in nanoparticle synthesis .
- Adsorption : On metal surfaces (Pd, Pt), the nitrile group binds via the lone pair on N, while the hydroxypropoxy chain may participate in hydrogen bonding. This dual interaction stabilizes catalysts but risks site blocking, requiring surface modification (e.g., doping with Fe) .
Advanced: What spectroscopic techniques resolve ambiguities in structural assignments?
- FT-IR : The C≡N stretch appears at ~2230 cm⁻¹, while -OH stretches (hydroxypropoxy) are observed at ~3400 cm⁻¹. Overlapping peaks (e.g., aromatic C-H) are deconvoluted using second-derivative analysis .
- UV-Vis : π→π* transitions in the aromatic ring (~270 nm) and n→π* transitions in the nitrile group (~210 nm) are monitored to assess electronic effects of substituents .
- 2D NMR (COSY, HSQC) : Resolves coupling between aromatic protons and the hydroxypropoxy chain, confirming substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
